molecular formula C17H12BrN3O5 B3978065 N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B3978065
M. Wt: 418.2 g/mol
InChI Key: HPVUFWIICVGCIM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound characterized by the presence of bromine, nitro, and isoindoline functional groups

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O5/c1-9(15(22)19-11-7-5-10(18)6-8-11)20-16(23)12-3-2-4-13(21(25)26)14(12)17(20)24/h2-9H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVUFWIICVGCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromoaniline and 4-nitrophthalic anhydride.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and nitro groups.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include brominated and nitro-oxidized derivatives.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Utilized in the development of biological probes for studying enzyme activities and protein interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory research.

Industry

    Materials Science: Used in the synthesis of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups can participate in various binding interactions, influencing the compound’s biological activity. The isoindoline moiety may interact with specific protein sites, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • N-(4-fluorophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • N-(4-methylphenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Uniqueness

N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, potentially leading to unique applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

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